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molecular formula C17H18O3 B8359282 2-(3-(3,5-Dimethylbenzyloxy)phenyl)acetic acid

2-(3-(3,5-Dimethylbenzyloxy)phenyl)acetic acid

Cat. No. B8359282
M. Wt: 270.32 g/mol
InChI Key: LHRMSYRQJIIADG-UHFFFAOYSA-N
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Patent
US09115072B2

Procedure details

To a stirred solution Ethyl 2-(3-(3,5-dimethylbenzyloxy)phenyl)acetate (Step A, 2.38 g, 8.0 mmol) in absolute ethanol (40 ml) was added 1N NaOH (16 ml) at room temperature. The reaction mixture was stirred for 3 hours, or until all the starting material is gone, concentrated and diluted with chloroform and acidified by 1M HCl to bring the pH to 3.5-4. The organic layer was washed with brine, dried over Na2SO4, filtered, concentrated and purified by flash chromatography on a silica gel column (chloroform:methanol, 95:5 spiked with acetic acid) to give the title compound as white solid.
Name
Ethyl 2-(3-(3,5-dimethylbenzyloxy)phenyl)acetate
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([CH3:22])[CH:21]=1)[CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([O:16]CC)=[O:15])[CH:10]=[CH:11][CH:12]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([CH3:22])[CH:21]=1)[CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(3-(3,5-dimethylbenzyloxy)phenyl)acetate
Quantity
2.38 g
Type
reactant
Smiles
CC=1C=C(COC=2C=C(C=CC2)CC(=O)OCC)C=C(C1)C
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column (chloroform:methanol, 95:5 spiked with acetic acid)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(COC=2C=C(C=CC2)CC(=O)O)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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